molecular formula C17H13N3O5S B11536157 5-{[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11536157
M. Wt: 371.4 g/mol
InChI Key: ZDORYLVHYMGKLO-UHFFFAOYSA-N
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Description

The compound 5-{[5-(2,4-DIMETHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule that features a furan ring, a nitrophenyl group, and a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2,4-DIMETHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a dimethylphenyl precursor using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Diazinane-Dione Core: The diazinane-dione core can be synthesized through the reaction of thiourea with a suitable diketone under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the furan ring with the diazinane-dione core, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride, and the appropriate electrophile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(2,4-DIMETHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The nitro group could be reduced to form reactive intermediates that damage bacterial DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • 4-NITROPHENYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZYL CARBONATE

Uniqueness

Compared to similar compounds, 5-{[5-(2,4-DIMETHYL-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to the presence of both a nitrophenyl group and a furan ring, which confer unique electronic and steric properties. These features can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

5-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H13N3O5S/c1-8-5-9(2)13(20(23)24)7-11(8)14-4-3-10(25-14)6-12-15(21)18-17(26)19-16(12)22/h3-7H,1-2H3,(H2,18,19,21,22,26)

InChI Key

ZDORYLVHYMGKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-])C

Origin of Product

United States

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